(1-Methoxy-4-methylcyclohexyl)methanol
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Overview
Description
(1-Methoxy-4-methylcyclohexyl)methanol is an organic compound with the molecular formula C9H18O2 It is a derivative of cyclohexane, featuring a methoxy group and a methyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-4-methylcyclohexyl)methanol can be achieved through several methods. One common approach involves the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester. This method typically requires the use of sodium in the presence of an alcohol solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
In an industrial setting, this compound can be produced as a byproduct during the hydrogenation of dimethyl terephthalate to cyclohexanedimethanol. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-4-methylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(1-Methoxy-4-methylcyclohexyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of (1-Methoxy-4-methylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The methoxy group can influence the compound’s binding affinity and selectivity towards its targets, modulating its overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanemethanol: Similar structure but lacks the methoxy group.
Cyclohexanol: A simpler alcohol derivative of cyclohexane.
Methylcyclohexane: A hydrocarbon with a similar cyclohexane ring but without the hydroxyl or methoxy groups
Uniqueness
(1-Methoxy-4-methylcyclohexyl)methanol is unique due to the presence of both a methoxy and a methyl group on the cyclohexane ring. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and potential for diverse chemical reactions, making it valuable in various applications.
Properties
CAS No. |
1849327-61-2 |
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Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(1-methoxy-4-methylcyclohexyl)methanol |
InChI |
InChI=1S/C9H18O2/c1-8-3-5-9(7-10,11-2)6-4-8/h8,10H,3-7H2,1-2H3 |
InChI Key |
MEHUAHWGBITCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CO)OC |
Origin of Product |
United States |
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